Cas no 1100-10-3 (Bis-(4-nitrophenyl)phenylamine)

Bis-(4-nitrophenyl)phenylamine is a nitro-substituted aromatic amine compound with applications in organic synthesis and materials science. Its structure, featuring two 4-nitrophenyl groups attached to a central phenylamine core, imparts electron-withdrawing properties, making it useful as an intermediate in the preparation of dyes, pigments, and advanced polymers. The compound exhibits stability under standard conditions and serves as a precursor for further functionalization due to its reactive nitro groups. Its well-defined molecular architecture allows for precise modifications, enabling tailored physicochemical properties in derived materials. Bis-(4-nitrophenyl)phenylamine is valued for its consistency in synthetic applications and compatibility with various reaction conditions.
Bis-(4-nitrophenyl)phenylamine structure
1100-10-3 structure
商品名:Bis-(4-nitrophenyl)phenylamine
CAS番号:1100-10-3
MF:C18H13N3O4
メガワット:335.31352
CID:139343
PubChem ID:5104586

Bis-(4-nitrophenyl)phenylamine 化学的及び物理的性質

名前と識別子

    • Benzenamine,4-nitro-N-(4-nitrophenyl)-N-phenyl-
    • Bis-(4-nitrophenyl)phenylamine
    • 4-nitro-N-(4-nitrophenyl)-N-phenylaniline
    • 4,4'-Dinitrotriphenylamine
    • 4.4'-Dinitro-triphenylamin
    • Bis-(4-nitro-phenyl)-phenyl-amin
    • BIS(4-NITROPHENYL)PHENYLAMINE
    • Di-p-nitrophenyl-phenylamin
    • Phenyl-bis-<4-nitro-phenyl>-amin
    • 4,4'-Dinitro-triphenylaMine
    • 4-Nitro-N-(4-nitrophenyl)-N-phenyl-benzenaMine
    • BenzenaMine, 4-nitro-N-(4-nitrophenyl)-N-phenyl-
    • J-002362
    • NKZATZDYEKDQLV-UHFFFAOYSA-N
    • 1100-10-3
    • FT-0663355
    • DTXSID10408371
    • YSZC1586
    • SCHEMBL1039452
    • SCHEMBL15848882
    • AKOS003235720
    • CS-0170047
    • インチ: InChI=1S/C18H13N3O4/c22-20(23)17-10-6-15(7-11-17)19(14-4-2-1-3-5-14)16-8-12-18(13-9-16)21(24)25/h1-13H
    • InChIKey: NKZATZDYEKDQLV-UHFFFAOYSA-N
    • ほほえんだ: [N+](C1C=CC(N(C2C=CC([N+]([O-])=O)=CC=2)C2C=CC=CC=2)=CC=1)([O-])=O

計算された属性

  • せいみつぶんしりょう: 335.09100
  • どういたいしつりょう: 335.09060590g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 25
  • 回転可能化学結合数: 3
  • 複雑さ: 420
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 4.8
  • トポロジー分子極性表面積: 94.9Ų

じっけんとくせい

  • 密度みつど: 1.3775 (rough estimate)
  • ゆうかいてん: 196-198°C
  • ふってん: 471.97°C (rough estimate)
  • フラッシュポイント: 271.9±25.9 °C
  • 屈折率: 1.5855 (estimate)
  • PSA: 94.88000
  • LogP: 6.01920
  • じょうきあつ: 0.0±1.4 mmHg at 25°C

Bis-(4-nitrophenyl)phenylamine セキュリティ情報

Bis-(4-nitrophenyl)phenylamine 税関データ

  • 税関コード:2921440000
  • 税関データ:

    中国税関番号:

    2921440000

    概要:

    2921440000。ジフェニルアミン及びその誘導体及びその塩。付加価値税17.0%。税金還付率17.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2921440000。ジフェニルアミン及びその誘導体、その塩。付加価値税:17.0%。還付率:17.0%……最恵国待遇関税:6.5%。一般関税:30.0%

Bis-(4-nitrophenyl)phenylamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1240687-100mg
4-Nitro-N-(4-nitrophenyl)-n-phenylaniline
1100-10-3 98%
100mg
¥4368.00 2024-08-09
TRC
B506280-250mg
Bis-(4-nitrophenyl)phenylamine
1100-10-3
250mg
$ 764.00 2023-04-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1240687-250mg
4-Nitro-N-(4-nitrophenyl)-n-phenylaniline
1100-10-3 98%
250mg
¥10500.00 2024-08-09
TRC
B506280-500mg
Bis-(4-nitrophenyl)phenylamine
1100-10-3
500mg
$ 1355.00 2023-04-18
TRC
B506280-100mg
Bis-(4-nitrophenyl)phenylamine
1100-10-3
100mg
$ 322.00 2023-04-18
A2B Chem LLC
AE14981-25mg
BIS-(4-NITROPHENYL)PHENYLAMINE
1100-10-3
25mg
$219.00 2024-01-05
TRC
B506280-25mg
Bis-(4-nitrophenyl)phenylamine
1100-10-3
25mg
$ 110.00 2023-09-08
TRC
B506280-50mg
Bis-(4-nitrophenyl)phenylamine
1100-10-3
50mg
$ 173.00 2023-04-18

Bis-(4-nitrophenyl)phenylamine 合成方法

Bis-(4-nitrophenyl)phenylamine 関連文献

Bis-(4-nitrophenyl)phenylamineに関する追加情報

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Bis-(4-nitrophenyl)phenylamine: A Comprehensive Overview

Bis-(4-nitrophenyl)phenylamine, also known by its CAS number 1100-10-3, is a significant compound in the field of organic chemistry, particularly within the realm of aromatic amines. This compound has garnered attention due to its unique structural properties and diverse applications across various industries. In this article, we delve into the characteristics, synthesis, applications, and recent advancements related to Bis-(4-nitrophenyl)phenylamine.

The molecular structure of Bis-(4-nitrophenyl)phenylamine consists of a central phenyl ring substituted with two nitro groups at the para positions and an amino group at another position. This arrangement imparts the compound with distinctive electronic properties, making it a valuable precursor in synthetic chemistry. Recent studies have highlighted its role in the development of advanced materials, including conductive polymers and nonlinear optical materials.

One of the most notable applications of Bis-(4-nitrophenyl)phenylamine is in the synthesis of azo dyes and pigments. The compound serves as an intermediate in the production of highly colored substances used in textiles, plastics, and coatings. Its ability to form stable azo linkages has been extensively explored in recent research, particularly in the context of sustainable dye production methods.

In addition to its industrial applications, Bis-(4-nitrophenyl)phenylamine has found relevance in medicinal chemistry. Researchers have investigated its potential as a building block for bioactive compounds, including anticancer agents and enzyme inhibitors. Recent findings suggest that derivatives of this compound exhibit promising activity against certain types of cancer cells, paving the way for further exploration in drug discovery.

The synthesis of Bis-(4-nitrophenyl)phenylamine typically involves nucleophilic aromatic substitution reactions or coupling reactions under specific conditions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing the overall cost and environmental impact associated with its production.

From an environmental standpoint, understanding the fate and toxicity of Bis-(4-nitrophenyl)phenylamine is crucial. Studies have shown that while it exhibits moderate toxicity to aquatic organisms, its degradation pathways under various environmental conditions remain an area of active research. Efforts are being made to develop bioremediation strategies to mitigate any potential ecological risks associated with its use.

In conclusion, Bis-(4-nitrophenyl)phenylamine (CAS No: 1100-10-3) stands as a versatile compound with wide-ranging applications across multiple disciplines. Its role as a key intermediate in organic synthesis continues to be expanded upon by researchers worldwide. With ongoing advancements in synthetic methodologies and material science, the future prospects for this compound appear both promising and dynamic.

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